molecular formula C12H15NO3 B1636691 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid CAS No. 71195-71-6

5-[(4-Methylphenyl)amino]-5-oxopentanoic acid

Cat. No. B1636691
CAS RN: 71195-71-6
M. Wt: 221.25 g/mol
InChI Key: YRPDUMZWXRBNJE-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)amino]-5-oxopentanoic acid, also known as 4-methyl-2-phenyl-2-oxazolin-5-one (MPO), is an organic compound with a wide range of applications in scientific research. It is a five-carbon heterocyclic compound, containing both an oxygen and a nitrogen atom. MPO is a versatile compound that has been used in a variety of studies, ranging from drug research to biochemistry.

Scientific Research Applications

Research and Development

5-[(4-Methylphenyl)amino]-5-oxopentanoic acid is a compound that finds its applications in various research and development activities. It is integral in the development of new scientific methods and technologies. Specifically, in the realm of life sciences, this compound is used to facilitate and enhance scientific discoveries and innovations. Its role in research includes being part of the essential materials that contribute to the advancement of science, particularly in areas like organic chemistry and biochemistry​​.

Antibacterial and Antifungal Activities

A significant application of this compound is in the field of microbiology, particularly in studying its antibacterial and antifungal properties. Research has shown that derivatives of 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid exhibit promising activities against various pathogens. This includes in-vitro antibacterial activity against human pathogens like Escherichia coli and Staphylococcus aureus, and antifungal activity against fungi such as Aspergillus niger and Aspergillus oryzae. These findings underscore the potential of this compound in the development of new antimicrobial agents​​.

Laboratory Applications

In laboratory settings, 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid is a key component in various experimental protocols and processes. It is used in organic syntheses and analytical chemistry, playing a crucial role in the creation and analysis of chemical compounds. Additionally, it is involved in chromatography and mass spectrometry, which are essential techniques for the identification and quantification of substances in various samples. This makes the compound a vital part of the toolkit in modern laboratories, assisting in a wide range of scientific investigations​​.

properties

IUPAC Name

5-(4-methylanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-5-7-10(8-6-9)13-11(14)3-2-4-12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPDUMZWXRBNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251620
Record name 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methylphenyl)amino]-5-oxopentanoic acid

CAS RN

71195-71-6
Record name 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71195-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHYLGLUTARANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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